molecular formula C57H63N9O12 B10856642 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate

Cat. No.: B10856642
M. Wt: 1066.2 g/mol
InChI Key: ULWWLGSAYMCWBM-DTSDQNDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mz438 is a synthetic organic compound that serves as a high-affinity and selective fluorescent ligand for the CXC chemokine receptor 2 (CXCR2). This compound is particularly notable for its use in pharmacological studies, where it acts as a probe to investigate the intracellular allosteric binding site of CXCR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mz438 involves a series of chemical reactions starting from a co-crystallized intracellular CXCR2 antagonist. The process includes the incorporation of a tetramethylrhodamine (TAMRA) label, which is essential for its fluorescent properties . The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps.

Industrial Production Methods

Industrial production methods for Mz438 are not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mz438 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind selectively to the intracellular allosteric binding site of CXCR2 .

Common Reagents and Conditions

The synthesis of Mz438 involves reagents such as tetramethylrhodamine and various organic solvents and catalysts. The conditions are typically mild to preserve the integrity of the fluorescent label and the binding affinity of the compound .

Major Products Formed

The major product formed from the synthesis of Mz438 is the fluorescently labeled ligand itself, which is used in various assays to study CXCR2 pharmacology .

Comparison with Similar Compounds

Properties

Molecular Formula

C57H63N9O12

Molecular Weight

1066.2 g/mol

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate

InChI

InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1

InChI Key

ULWWLGSAYMCWBM-DTSDQNDWSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C

Canonical SMILES

CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C

Origin of Product

United States

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